molecular formula C20H24N2O2 B5484044 N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide

N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide

Cat. No. B5484044
M. Wt: 324.4 g/mol
InChI Key: MTEWEHQZYWPNLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide, also known as FMI, is a chemical compound that has been widely studied for its potential use in scientific research. FMI is a member of the indanecarboxamide family of compounds, which are known to have a range of biological activities.

Scientific Research Applications

N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide has been studied extensively for its potential use in scientific research. One of the most promising applications of N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide is as a tool for studying the function of the dopamine transporter (DAT) in the brain. DAT is a protein that plays a critical role in regulating dopamine levels in the brain, and is a target for a number of drugs used to treat psychiatric disorders such as ADHD and addiction. N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide has been shown to bind selectively to DAT, and can be used to study the function of this protein in both in vitro and in vivo models.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide is complex and not fully understood. However, it is known that N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide binds selectively to DAT and inhibits its function. This results in an increase in dopamine levels in the brain, which can have a range of effects on behavior and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide are complex and depend on a number of factors, including dose, route of administration, and individual differences in metabolism. However, some of the most commonly observed effects of N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide include increased locomotor activity, enhanced reward-seeking behavior, and changes in dopamine signaling in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide in scientific research is its selectivity for DAT. This allows researchers to study the function of this protein in a more targeted way than with other compounds that may have broader effects on the brain. However, there are also some limitations to using N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide in lab experiments. For example, N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide is a relatively new compound that is still being studied, and its long-term effects on the brain and body are not yet fully understood. Additionally, N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide can be difficult to synthesize and purify, which can make it challenging to use in large-scale experiments.

Future Directions

There are a number of future directions for research on N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide. One area of interest is in understanding the long-term effects of N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide on the brain and body. Another area of interest is in developing new compounds based on the structure of N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide that may have even greater selectivity and efficacy for studying DAT. Finally, there is also interest in exploring the potential therapeutic applications of N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide for treating psychiatric disorders such as ADHD and addiction.
Conclusion:
In conclusion, N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide is a chemical compound that has been widely studied for its potential use in scientific research. Its selectivity for DAT makes it a valuable tool for studying the function of this protein in the brain, and it has a range of potential applications in both basic and clinical research. However, there are also some limitations to using N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide in lab experiments, and more research is needed to fully understand its effects on the brain and body.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide is a complex process that involves multiple steps. One of the most common methods for synthesizing N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide is through the reaction of 2-(1-piperidinyl)acetic acid with 2-bromo-1-(2-furyl)ethanone in the presence of a base such as potassium carbonate. This reaction results in the formation of N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide as a white crystalline solid with a melting point of approximately 220-222°C.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c23-19(21-15-18-9-6-12-24-18)20(22-10-4-1-5-11-22)13-16-7-2-3-8-17(16)14-20/h2-3,6-9,12H,1,4-5,10-11,13-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEWEHQZYWPNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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